5-Chloro-3-phenyl-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-phenyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C8H5ClN2S and its molecular weight is 196.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatization
Baumann and Baxendale (2017) present a continuous flow process for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, including 5-chloro-3-phenyl-1,2,4-thiadiazole. This process focuses on the safe handling of hazardous reagents and enables the preparation of this compound in gram quantities, allowing for further structural diversification on this heterocyclic scaffold (Baumann & Baxendale, 2017).
Antimicrobial and Antifungal Activities
Hotsulia and Fedotov (2019) discuss the synthesis of S-derivatives of 1,2,4-thiadiazoles, highlighting their potential for antimicrobial and antifungal activities. These derivatives are synthesized through a series of reactions involving 3-amino-1-phenylthiourea and other reagents, leading to the development of compounds with promising antimicrobial properties (Hotsulia & Fedotov, 2019).
Anticancer Potential
Gomha et al. (2017) synthesized a series of thiadiazole derivatives, incorporating the thiazole moiety, and evaluated them as potent anticancer agents. The compounds were tested against Hepatocellular carcinoma cell lines, showing significant anticancer activity (Gomha et al., 2017).
Corrosion Inhibition
Bentiss et al. (2007) investigated 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic environments. They found that certain thiadiazole derivatives, including those related to this compound, effectively inhibit corrosion, suggesting their potential use in industrial applications (Bentiss et al., 2007).
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that thiadiazole derivatives can exhibit anti-tuberculosis activity and can act as inhibitors of ketohexokinase and glucocorticoid receptors .
Biochemical Pathways
Thiadiazole derivatives have been reported to affect various biochemical pathways, including those involving the aforementioned molecular targets .
Result of Action
Thiadiazole derivatives have been reported to exhibit cytotoxic activity , and antibacterial activity has been observed for some 1,3,4-thiadiazole derivatives .
Action Environment
It has been reported that the nature of substituents on the thiadiazole scaffold can affect the antimicrobial activity of the compounds .
Safety and Hazards
Safety data sheets indicate that dust formation should be avoided when handling 5-Chloro-3-phenyl-1,2,4-thiadiazole . Breathing in mist, gas, or vapours should be avoided, and contact with skin and eyes should be prevented . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-phenyl-1,2,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication, thereby affecting the proliferation of both bacterial and cancer cells . Additionally, this compound can bind to proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism . In cancer cells, for example, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound can inhibit cell proliferation by interfering with the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA, preventing its replication and transcription . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit the growth of tumors without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound can also influence the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The distribution of this compound can affect its localization and activity, influencing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and transcription factors . The localization of this compound can determine its effects on cellular processes and its overall therapeutic potential .
Properties
IUPAC Name |
5-chloro-3-phenyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDVOZDQWUMILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178953 | |
Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24255-23-0 | |
Record name | NSC 518113 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024255230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24255-23-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-phenyl-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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